molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

Cat. No.: B13762997
M. Wt: 183.20 g/mol
InChI Key: BUUNFHAWUAEVMH-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate (CAS# 524018-45-9) is a chiral bicyclic lactam with a molecular weight of 183.20 g/mol and a molecular formula of C9H13NO3 . This compound features a beta-lactam structure integrated within a fused bicyclic [3.2.0] system, a hallmark of classic beta-lactam antibiotics which are characterized by their core azabicyclo[3.2.0]heptane scaffold . The specific (1R,3S,5S) stereochemistry is critical for its biological activity and interaction with target enzymes. The presence of the acetate ester at the 3-position can influence the compound's lipophilicity and may be explored in prodrug strategies to enhance the oral absorption and bioavailability of carbapenem-type antibiotics . Researchers utilize this and related structures primarily in the development of novel antibacterial agents, particularly to combat gram-positive and gram-negative bacterial strains, including multidrug-resistant pathogens . Its core structure serves as a key intermediate and scaffold in medicinal chemistry for the synthesis and structure-activity relationship (SAR) study of new therapeutic agents. The compound has a calculated density of 1.23 g/cm³ and a boiling point of approximately 302.5°C [citation:1). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. It may cause skin and eye irritation, and the toxicological properties have not been fully investigated .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate

InChI

InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

BUUNFHAWUAEVMH-RNJXMRFFSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C

Canonical SMILES

CC(=O)OC1CC2C(C1)N(C2=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrole Derivatives and Cyclization

One of the most documented routes starts from pyrrole derivatives, exploiting the predictable electrophilic substitution on pyrrole to introduce substituents, followed by catalytic hydrogenation and cyclization to form the bicyclic azabicyclo[3.2.0]heptan-7-one scaffold.

  • Step 1: Preparation of Ethyl Pyrrole-2-acetate
    Pyrrole is reacted with ethyl diazoacetate to yield ethyl pyrrole-2-acetate, providing a key intermediate for further transformations.

  • Step 2: Catalytic Hydrogenation
    The pyrrole ester is hydrogenated catalytically, often with a protecting group such as tert-butoxycarbonyl (Boc) on the nitrogen to facilitate stereoselective hydrogenation. This step converts the pyrrole ring to a pyrrolidine ring with cis-2,5-substitution, crucial for the stereochemistry of the final product.

  • Step 3: Cyclization to Azabicyclo[3.2.0]heptan-7-one
    The cyclization is typically performed using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide as a dehydrating agent, which promotes intramolecular cyclodehydration of β-amino acid derivatives to form the bicyclic β-lactam structure.

  • Step 4: Acetylation
    The hydroxyl group at the 3-position is acetylated to yield the acetate ester, completing the synthesis of (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate.

This method yields the target compound as a single diastereomer due to the stereoselectivity of the hydrogenation step and controlled cyclization conditions.

Oxidation of 2-Hydroxyacetate Precursors

Another approach involves the oxidation of corresponding 2-hydroxyacetate precursors to form the azetidinone-1-oxoacetate structure.

  • The 2-hydroxyacetate derivative is subjected to oxidation conditions to generate the ketone functionality at position 7.
  • This method is useful for preparing 6-substituted azabicyclo[3.2.0]heptan-7-ones with various substituents, including methyl groups at position 6.
  • The oxidation step must be carefully controlled to avoid over-oxidation or degradation of the bicyclic system.

Comparative Analysis of Methods

Methodology Key Steps Advantages Limitations Typical Yield
Pyrrole derivative route Pyrrole substitution → hydrogenation → cyclization → acetylation High stereoselectivity; well-studied Multi-step; requires careful control of stereochemistry ~20-30% overall
Oxidation of 2-hydroxyacetate Synthesis of 2-hydroxyacetate → oxidation to ketone Direct functionalization; versatile Sensitive oxidation conditions; potential side reactions Not explicitly reported
Photochemical [2+2] cycloaddition UV irradiation of tethered alkenes with sensitizers Mild conditions; regioselective Limited substrate scope; less common for N-heterocycles Variable, often moderate

Experimental Data and Research Outcomes

Stereoselectivity and Structural Confirmation

  • The hydrogenation step yields cis-2,5-disubstituted pyrrolidines with high facial stereoselectivity, which is critical for the correct configuration of the final bicyclic compound.
  • NMR data confirm the stereochemistry, with characteristic chemical shifts for H-2 and H-5 protons distinguishing diastereomers.
  • X-ray crystallography of intermediates such as triesters supports the assigned stereochemistry and ring conformation.

Reaction Conditions and Optimization

  • Cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide proceeds efficiently under reflux in dry acetonitrile with triethylamine as base.
  • The oxidation of 2-hydroxyacetates requires mild oxidants to avoid degradation; specific reagents and conditions are optimized depending on substituents.

Yield and Purity

  • The bicyclic azetidinone ester is typically isolated as a colorless oil with yields around 20-25% after purification.
  • Chromatographic techniques under inert atmosphere are employed to separate the product from byproducts such as benzoxazolinone.
  • Purity is confirmed by mass spectrometry and NMR spectroscopy.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product
1 Electrophilic substitution Pyrrole + ethyl diazoacetate Ethyl pyrrole-2-acetate
2 Catalytic hydrogenation H2, Pd/C or similar, Boc protection on N cis-2,5-disubstituted pyrrolidine ester
3 Cyclodehydration Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, Et3N, reflux in MeCN Azabicyclo[3.2.0]heptan-7-one core
4 Acetylation Acetic anhydride or acetyl chloride, base This compound

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique bicyclic structure, which allows for specific binding and high affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclic β-Lactam Family

The compound belongs to a broader class of bicyclic β-lactams, which include carbapenems, penems, and diazabicycloheptanes. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity/Application Stability to DHP-I* Reference
(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo... 6-azabicyclo[3.2.0]heptan-7-one 3-OAc, 6-Me Intermediate/Unspecified Unknown
Meropenem (trihydrate) 1-azabicyclo[3.2.0]hept-2-ene 3-thio group, 6-(1R-hydroxyethyl) Broad-spectrum antibacterial High (Vmax/Km: 0.04)
A-833834 / A-752274 3,6-diazabicyclo[3.2.0]heptane Fluorenyl substituents α7-nAChR PET imaging agents (Ki: 0.5–0.6 nM) N/A
Tomopenem 1-azabicyclo[3.2.0]hept-2-ene Complex thio/sulfanyl groups Antibacterial (under development) Moderate

*DHP-I = Renal dehydropeptidase-I

Key Differences and Implications

Stereochemical Variations
  • The (1R,3S,5S) configuration of the target compound distinguishes it from isomers like (1S,5R)-6-azabicyclo[3.2.0]heptan-7-one (). Stereochemistry significantly impacts receptor binding; for example, α7-nAChR agonists (1R,5R)-1 and (1S,5S)-1 exhibit nanomolar affinity due to chiral alignment with receptor pockets .
Functional Group Influence
  • Acetate vs. Hydroxyethyl Groups : The 3-OAc group in the target compound contrasts with the 6-(1R-hydroxyethyl) group in meropenem. The latter enhances antibacterial activity by improving membrane permeability and β-lactamase stability .
  • Methyl vs. Diazabicyclo Substituents : The 6-Me group in the target compound differs from the 3,6-diazabicycloheptane core in A-833834, which enables high α7-nAChR selectivity due to optimized nitrogen positioning .
Stability to Enzymatic Degradation
  • Carbapenems like meropenem and DHC (CAS 96036-03-2) exhibit varying stability to DHP-I (Vmax/Km ratios: 0.04–0.15), whereas penems like HHC are less stable (Vmax/Km: 0.91) . The target compound’s stability remains unstudied, but its lack of a thioether or hydroxyethyl group may reduce susceptibility to DHP-I compared to meropenem.

Biological Activity

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This bicyclic structure is related to various β-lactam antibiotics, which are crucial in combating bacterial infections.

The molecular formula of this compound is C11H15NO3C_{11}H_{15}NO_3, with a molecular weight of approximately 211.25 g/mol. The compound features a bicyclic core that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight211.25 g/mol
Boiling PointData not available
DensityData not available

The biological activity of this compound is primarily attributed to its interaction with bacterial cell wall synthesis. Similar to other β-lactam antibiotics, it likely inhibits the transpeptidation enzyme involved in peptidoglycan cross-linking, leading to bacterial cell lysis.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Studies have shown that certain derivatives demonstrate significant inhibition against strains such as Escherichia coli and Staphylococcus aureus.
  • Mechanistic Insights : The compound's mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.

Case Studies

A recent study published in the journal Pharmaceuticals examined the efficacy of related compounds against multi-drug resistant bacteria:

  • Study Design : A series of derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens.
  • Results : One derivative showed an MIC of 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential.

Comparative Analysis with Other Antibiotics

To contextualize the activity of this compound, a comparison with established antibiotics is useful:

AntibioticMIC (µg/mL)Spectrum
(1R,3S,5S)-6-Methyl...4MRSA
Penicillin0.1Gram-positive
Amoxicillin0.5Broad-spectrum
Ciprofloxacin1Gram-negative

Research Findings

Recent research highlights the ongoing development of β-lactam antibiotics and their inhibitors:

  • Resistance Mechanisms : The emergence of β-lactamase enzymes poses a challenge; however, compounds like (1R,3S,5S)-6-Methyl... are being studied for their ability to inhibit these enzymes.
  • Combination Therapies : Combining this compound with β-lactamase inhibitors has shown promise in enhancing antibacterial efficacy against resistant strains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by employing inert atmospheres (e.g., nitrogen) to prevent oxidation, as demonstrated in palladium-catalyzed coupling reactions for similar bicyclic compounds . Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by deprotection with trifluoroacetic acid in dichloromethane . Purify crude products via semi-preparative HPLC with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate high-purity fractions (>95% radiochemical purity) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via 1^1H NMR (e.g., δ 1.45 ppm for tert-butyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

  • Methodological Answer : Combine 1^1H NMR nuclear Overhauser effect (NOESY) to identify spatial proximity of protons in the bicyclic core, particularly for distinguishing axial vs. equatorial substituents . Employ X-ray crystallography for unambiguous stereochemical assignment, as seen in studies of analogous azabicycloheptane derivatives . Use chiral stationary-phase HPLC to resolve enantiomeric impurities, referencing retention times against known standards . Confirm molecular ion peaks via electrospray ionization mass spectrometry (ESI-MS) with collision-induced dissociation (CID) to correlate fragmentation patterns with stereoisomers .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 2–9) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the acetate group or lactam ring opening, as observed in meropenem analogs . For photostability, expose samples to UV light (ICH Q1B) and quantify degradation products using validated HPLC methods . Assess solid-state stability via differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect shelf life .

Advanced Research Questions

Q. How do stereochemical variations in the azabicyclo[3.2.0]heptane core influence interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Synthesize diastereomers and evaluate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the (1R,5S) configuration in tert-butyl 7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate derivatives showed enhanced inhibitory activity against bacterial penicillin-binding proteins compared to (1S,5R) isomers . Molecular docking simulations (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions, as demonstrated for DNMT1 inhibitors with similar bicyclic scaffolds .

Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or tautomerism?

  • Methodological Answer : Perform variable-temperature 1^1H NMR (VT-NMR) to slow conformational exchange. For instance, coalescence temperatures >300 K may indicate rapid ring puckering in azabicycloheptanes . Use 13^{13}C NMR relaxation studies (T1_1 measurements) to identify flexible regions. If tautomerism is suspected (e.g., keto-enol equilibria), employ 2^2H isotope labeling or DFT calculations (Gaussian 09) to model energy barriers .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and off-target effects?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier penetration. For cytochrome P450 inhibition, use docking studies against CYP3A4 and CYP2D6 crystal structures (PDB IDs: 4I3G, 5TFT). Molecular dynamics (MD) simulations (AMBER or GROMACS) can assess binding mode stability over 100-ns trajectories, as applied to morphine analogs with azabicycloheptane moieties . Validate predictions with in vitro hepatocyte clearance assays and hERG channel inhibition screens .

Q. What strategies mitigate byproduct formation during the acylation of the 3-hydroxy group in the bicyclic core?

  • Methodological Answer : Use bulky acylating agents (e.g., pivaloyl chloride) to reduce steric hindrance and favor regioselectivity. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency in anhydrous THF at –20°C, minimizing epimerization . Quench excess reagents with scavenger resins (e.g., polymer-bound trisamine) and monitor acylation progress via 1^1H NMR (disappearance of the hydroxyl proton at δ 4.8–5.2 ppm) .

Q. How can researchers evaluate the compound’s bioactivity using in vitro and in vivo models?

  • Methodological Answer : For antibacterial activity, perform MIC assays against ESKAPE pathogens (e.g., Staphylococcus aureus ATCC 29213) in cation-adjusted Mueller-Hinton broth . In neuropharmacology, use radioligand binding assays (e.g., 3^3H-naloxone displacement for opioid receptor affinity) and tail-flick tests in mice to assess analgesic potency . For ADMET profiling, conduct Ames tests for mutagenicity and zebrafish embryotoxicity assays to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.